

Methyl 4,4-difluorocyclohexanecarboxylate molecular structure

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Compound of Interest

Compound Name: Methyl 4,4-difluorocyclohexanecarboxylate

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An In-depth Technical Guide on Methyl 4,4-difluorocyclohexanecarboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **Methyl 4,4-difluorocyclohexanecarboxylate**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

Methyl 4,4-difluorocyclohexanecarboxylate (CAS: 121629-14-9) is a fluorinated derivative of a cyclohexane compound.^{[1][2][3]} It is characterized by a cyclohexane ring with two fluorine atoms attached to the fourth carbon and a methyl ester group.^[1] This structure is a valuable building block in medicinal chemistry, as the inclusion of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^[1]

The key identifiers and structural information for **Methyl 4,4-difluorocyclohexanecarboxylate** are summarized in the table below.

Identifier	Value
IUPAC Name	methyl 4,4-difluorocyclohexane-1-carboxylate
CAS Number	121629-14-9
Molecular Formula	C ₈ H ₁₂ F ₂ O ₂
Molecular Weight	178.18 g/mol [1][3]
Canonical SMILES	COC(=O)C1CCC(CC1)(F)F[2][4]
InChI	InChI=1S/C8H12F2O2/c1-12-7(11)6-2-4-8(9,10)5-3-6/h6H,2-5H2,1H3[4][5]
InChIKey	XHYGYNWRARNCHL-UHFFFAOYSA-N[4][5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **Methyl 4,4-difluorocyclohexanecarboxylate** are crucial for its application in synthesis and drug design.

Physical and Chemical Properties

Property	Value
Appearance	Liquid[5]
Boiling Point	181.8 - 182 °C at 760 mmHg[2][3]
Density	1.13 g/cm ³ [2][3]
Flash Point	62.4 °C[2]
Vapor Pressure	0.836 mmHg at 25°C[2]
LogP	1.98490[2]

Spectroscopic Data

While detailed experimental spectra (NMR, IR) for **Methyl 4,4-difluorocyclohexanecarboxylate** are not widely published, predicted mass spectrometry data provides insight into its behavior in mass analysis.

Table of Predicted Collision Cross Section (CCS) Values^[4]

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	179.08782	134.9
[M+Na] ⁺	201.06976	141.6
[M-H] ⁻	177.07326	135.6
[M+NH ₄] ⁺	196.11436	156.8
[M+K] ⁺	217.04370	141.0

Note: For reference, the ¹H NMR spectrum of the precursor, 4,4-Difluorocyclohexanecarboxylic acid, in DMSO-d₆ shows signals at δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), and 1.59 (m, 2H).^{[6][7]}

Experimental Protocols

The synthesis of **Methyl 4,4-difluorocyclohexanecarboxylate** is typically achieved through the esterification of its corresponding carboxylic acid. The synthesis of this precursor is also a critical step.

Synthesis of Precursor: 4,4-Difluorocyclohexanecarboxylic Acid

A common method for synthesizing the carboxylic acid precursor is through the hydrolysis of its ethyl ester.^{[6][7]}

Protocol: Hydrolysis of Ethyl 4,4-difluorocyclohexanecarboxylate^{[6][7]}

- Dissolve Ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of Tetrahydrofuran (THF) and water.
- Add lithium hydroxide monohydrate (5 equivalents) to the solution.
- Stir the reaction mixture vigorously at room temperature overnight.

- Upon completion, dilute the mixture with ethyl acetate (EtOAc).
- Adjust the pH of the aqueous layer to 4 using 1 M HCl.
- Separate the organic and aqueous layers.
- Extract the aqueous layer with additional EtOAc.
- Combine all organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO_4).
- Concentrate the solution under reduced pressure to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.

Synthesis of Methyl 4,4-difluorocyclohexanecarboxylate

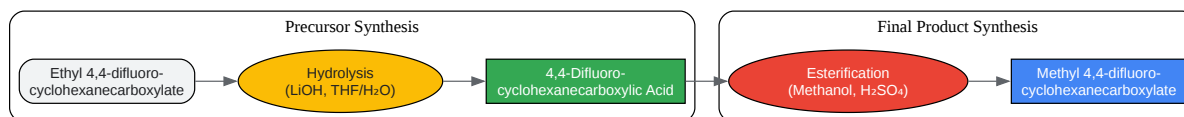
The target compound is synthesized via Fischer esterification of the carboxylic acid precursor.

Protocol: Fischer Esterification^[2]

- Suspend 4,4-Difluorocyclohexanecarboxylic acid (1 equivalent) in methanol.
- Cool the mixture to 0 °C in an ice bath.
- Add a catalytic amount of sulfuric acid dropwise.
- Allow the reaction to warm to room temperature and then heat to 70 °C.
- Stir the reaction for 16 hours.
- After cooling, remove the methanol under reduced pressure.
- Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over a drying agent (e.g., Na_2SO_4), filter, and concentrate in vacuo to obtain **Methyl 4,4-difluorocyclohexanecarboxylate**.

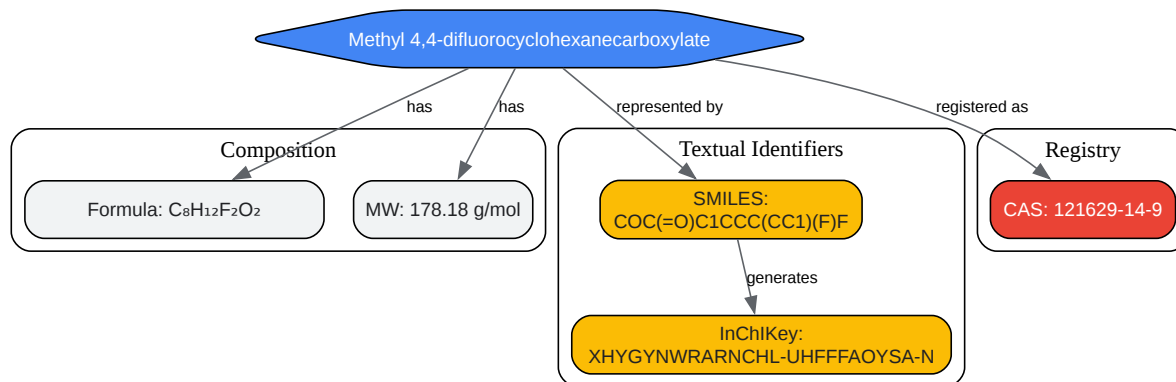
Visualization of Synthesis and Molecular Identity

The following diagrams illustrate the experimental workflow and the logical relationships of the compound's identifiers.



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Caption: Synthesis workflow for **Methyl 4,4-difluorocyclohexanecarboxylate**.



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Caption: Key molecular identifiers for **Methyl 4,4-difluorocyclohexanecarboxylate**.

Applications in Drug Discovery

Methyl 4,4-difluorocyclohexanecarboxylate serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its fluorinated structure is particularly advantageous in drug design.

- **Synthetic Intermediate:** It is widely used in the synthesis of more complex molecules, notably in the development of spirocyclic proline derivatives, which are valuable scaffolds in modern drug discovery.[1]
- **Pharmaceutical Scaffolding:** The difluorocyclohexane motif can improve the pharmacological profile of drug candidates. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity (pKa), and increase binding affinity to target proteins.[1]
- **Therapeutic Potential:** Research suggests its utility as an intermediate for compounds targeting specific biological pathways. It has been highlighted for its potential in developing novel anti-inflammatory and anti-cancer agents.[1] The precursor, 4,4-difluorocyclohexanecarboxylic acid, has been used in the synthesis of macrolide antibiotics. [7][8][9]

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